Azauracil monoethanolamine salt
Description
The term "Azauracil" typically refers to 6-azauracil, a uracil analog where a nitrogen atom replaces the carbon at position 4.
Properties
CAS No. |
99346-49-3 |
|---|---|
Molecular Formula |
C5H10N4O3 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-aminoethanol;2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H3N3O2.C2H7NO/c7-2-1-4-6-3(8)5-2;3-1-2-4/h1H,(H2,5,6,7,8);4H,1-3H2 |
InChI Key |
LBVAYNNJDCQLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)NC1=O.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azauracil monoethanolamine salt typically involves the reaction of azauracil with monoethanolamine under controlled conditions. One common method is to dissolve azauracil in a suitable solvent, such as water or ethanol, and then add monoethanolamine slowly while maintaining the temperature at around 50-60°C. The reaction mixture is stirred for several hours until the formation of the salt is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for temperature control and addition of reagents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Azauracil monoethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The salt can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of azauracil, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Azauracil monoethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of nucleic acid synthesis, making it useful in genetic research and drug development.
Medicine: Azauracil derivatives have shown promise in the treatment of cancer and viral infections.
Industry: The salt is used in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of azauracil monoethanolamine salt involves its interaction with nucleic acids. Azauracil inhibits the synthesis of nucleic acids by interfering with the enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of nucleotides, which in turn affects the replication and transcription processes in cells. The monoethanolamine component enhances the solubility and stability of the compound, making it more effective in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks information on Azauracil monoethanolamine salt, it provides insights into structurally or functionally related compounds with monoethanolamine (MEA) salts or analogous herbicidal/agrochemical agents:
a. Clopyralid Monoethanolamine Salt ()
- Application : Herbicide used in vegetation management.
- Key Properties : Water-soluble formulation for foliar absorption; targets broadleaf weeds.
- Comparison Basis : MEA salts enhance solubility and bioavailability compared to free acids or ester forms (e.g., triclopyr butoxyethyl ester) .
b. Imazapyr Isopropylamine Salt ()
- Application: Non-selective herbicide for woody plants.
- Key Properties : Salt form improves stability and systemic translocation in plants.
- Contrast : Isopropylamine salts often exhibit higher volatility than MEA salts, affecting application methods .
c. Acetic Acid-Monoethanolamine Systems ()
- Relevance : Studies on acetic acid-MEA mixtures highlight solubility trends and hydrogen-bonding interactions in agrochemical formulations .
d. Sulfonylurea Herbicides (, e.g., Sulfometuron Methyl)
- Mechanism : Inhibit acetolactate synthase (ALS) in plants.
- Contrast: Unlike azauracil (which targets pyrimidine synthesis), sulfonylureas disrupt amino acid biosynthesis .
Data Gaps and Research Challenges
- Salt Formation: Monoethanolamine salts are common in agrochemicals (e.g., glyphosate-MEA) to improve solubility , but azauracil’s salt chemistry is unaddressed in the evidence.
Recommendations for Further Research
To address the query effectively, the following steps are necessary:
Verify Compound Existence: Cross-reference "this compound" in specialized databases (e.g., PubChem, SciFinder) to confirm its registration and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
